Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Overview
Description
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside, also known as Tellimoside, is a flavonol glycoside . It has strong inhibitory activity against the growth of Microcystis aeruginosa . It can effectively induce apoptosis via p53, MAPKs, and the mitochondrial apoptotic pathways .
Molecular Structure Analysis
The molecular weight of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is 616.48, and its molecular formula is C28H24O16 . The compound appears as a solid, light yellow to yellow in color .Chemical Reactions Analysis
The specific chemical reactions involving Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside are not detailed in the search results .Physical And Chemical Properties Analysis
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a solid, light yellow to yellow compound . It has a molecular weight of 616.48 and a molecular formula of C28H24O16 . It is soluble in DMSO .Scientific Research Applications
Antioxidant Properties
Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside, a polyphenolic compound, demonstrates significant antioxidant activities. This has been evidenced in various studies, such as those conducted on Geranium pratense, which found that this compound effectively combats free radical-induced impairment in rat aorta (Akdemir et al., 2001), and in Aconogonon molle, where it showcased potent antioxidant activity in vitro using the 1,1-diphenyl-2-picrylhydrazyl radical-scavenging method (Joshi et al., 2014).
Anti-Inflammatory and Antinociceptive Effects
This compound also exhibits anti-inflammatory and antinociceptive properties. For instance, an extract of Geranium pratense subsp. finitimum, containing quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside, was found to significantly reduce inflammation and pain in mice models, supporting its potential therapeutic use in inflammatory diseases (Kuepeli et al., 2007).
Antileishmanial Activity
Research on Geranium pyrenaicum revealed that quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside exhibits significant antileishmanial activity, suggesting its potential as a treatment for leishmaniasis, a disease caused by parasitic protozoans (Ercil et al., 2005).
Lipolytic Activity
A study on Nelumbo nucifera leaves identified quercetin 3-O-alpha-arabinopyranosyl-(1-->2)-beta-galactopyranoside, a related compound, which exhibited lipolytic activity, especially in visceral adipose tissue. This indicates its potential use in addressing obesity-related issues (Ohkoshi et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQLXJREAGPHS-OJWSHTDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971957 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside | |
CAS RN |
53171-28-1, 56508-10-2 | |
Record name | Quercetin 3-(6-O-galloylgalactoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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